molecular formula C7H17NO B13102238 2-Methoxy-2-methylpentan-1-amine CAS No. 17697-32-4

2-Methoxy-2-methylpentan-1-amine

Cat. No.: B13102238
CAS No.: 17697-32-4
M. Wt: 131.22 g/mol
InChI Key: WRAHVOABERQQLB-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpentan-1-amine is a chiral amine building block of interest in organic synthesis and medicinal chemistry research. This compound features both a primary amine and a methoxy ether functional group on a branched carbon chain, making it a versatile intermediate for constructing more complex molecules. While specific published studies on this exact molecule are limited, its structure suggests potential utility as a precursor in the enzymatic or chemical synthesis of chiral amines, a class of compounds widely used in the development of active pharmaceutical ingredients (APIs) . The methoxy group can influence the molecule's electronic properties and steric bulk, which may be exploited to modulate the biological activity or physicochemical properties of final target compounds in drug discovery programs . Researchers can utilize this amine in the development of novel compounds for screening against various biological targets. As a standard practice, researchers should consult safety data sheets and determine all relevant properties, such as boiling point, density, and pKa, through experimental measurement or reliable prediction software prior to use. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17697-32-4

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-methoxy-2-methylpentan-1-amine

InChI

InChI=1S/C7H17NO/c1-4-5-7(2,6-8)9-3/h4-6,8H2,1-3H3

InChI Key

WRAHVOABERQQLB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(CN)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methoxy 2 Methylpentan 1 Amine

Strategic Approaches to the Construction of the Pentane (B18724) Backbone

The formation of the 2-methoxy-2-methylpentane backbone requires the creation of a quaternary carbon center. This can be achieved through various carbon-carbon bond-forming reactions.

The creation of branched hydrocarbon structures is a fundamental aspect of organic synthesis. opentextbc.calibretexts.org For the synthesis of the 2-methoxy-2-methylpentan-1-amine backbone, a key step is the formation of the C2-C3 bond, creating the quaternary center at C2.

One effective method is the Grignard reaction . The reaction of a propylmagnesium halide with a protected α-hydroxy-α-methylpropanal derivative can be a viable route. Alternatively, the addition of methylmagnesium halide to a pentan-2-one derivative can construct the carbon skeleton, which can then be further functionalized. brainly.com

Another approach involves nucleophilic addition of cyanide to a suitable ketone, which extends the carbon chain and introduces a nitrile group that can be a precursor to the amine. thesciencehive.co.uk For instance, the reaction of cyanide with 2-methoxy-2-pentanone would directly yield a precursor with the complete carbon skeleton and a handle for amination.

Aldol condensation reactions can also be employed to build the carbon framework. fiveable.me The condensation of propanal with a suitable ketone under basic or acidic conditions can lead to the formation of an α,β-unsaturated carbonyl compound, which can then be selectively reduced and functionalized. A patent describes the self-condensation of propionaldehyde (B47417) to form 2-methyl-2-pentenal, a potential precursor. google.com

The choice of precursor is critical for the successful introduction of the primary amine. The precursor must contain a suitable leaving group or a functional group that can be readily converted to an amine.

A common strategy involves the synthesis of a primary alcohol , which can then be converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution, or oxidized to an aldehyde for reductive amination. The synthesis of 2-methoxy-2-methylpentan-1-ol can be envisioned through the Williamson ether synthesis, by reacting the alkoxide of 2-methylpentan-1,2-diol with a methylating agent. youtube.comshaalaa.com

Alternatively, a nitrile precursor can be synthesized. As mentioned, the addition of cyanide to a ketone is a direct route. The resulting α-methoxynitrile can then be reduced to the primary amine.

The synthesis of a ketone precursor like 2-methoxy-2-methylpentan-3-one would allow for reductive amination strategies. However, the synthesis of such a ketone might be challenging.

A more direct precursor would be 2-methoxy-2-methylpentanal . The synthesis of the related 2-methylpentanal (B94375) has been reported. prepchem.com This aldehyde could be synthesized by the oxidation of the corresponding primary alcohol, 2-methoxy-2-methylpentan-1-ol.

Here is a table summarizing potential precursors and their synthetic approaches:

PrecursorSynthetic Approach
2-methoxy-2-methylpentan-1-olWilliamson ether synthesis from 2-methylpentan-1,2-diol and a methylating agent.
2-methoxy-2-methylpentanoic acidOxidation of 2-methoxy-2-methylpentan-1-ol.
2-methoxy-2-methylpentanalOxidation of 2-methoxy-2-methylpentan-1-ol. prepchem.com
2-methoxy-2-methylpentanenitrileNucleophilic addition of cyanide to 2-pentanone followed by methylation.

Introduction and Manipulation of the Primary Amine Functionality

The introduction of the primary amine onto a sterically hindered carbon center is often the most challenging step in the synthesis. rsc.org Several methods can be employed, each with its own advantages and limitations.

Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize primary, secondary, and tertiary amines. harvard.edulibretexts.org The reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ. wikipedia.org

For the synthesis of this compound, the corresponding aldehyde, 2-methoxy-2-methylpentanal, would be reacted with ammonia (B1221849) in the presence of a reducing agent. wikipedia.org

Challenges and Solutions in Reductive Amination:

Steric Hindrance: The steric bulk around the carbonyl group in 2-methoxy-2-methylpentanal can hinder the formation of the imine intermediate. researchgate.netrsc.org

Reducing Agent Selection: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred as it is mild and selective for the reduction of the iminium ion over the starting aldehyde. organic-chemistry.org Other reagents like sodium cyanoborohydride can also be used, but with caution due to toxicity. harvard.edu

Over-alkylation: A common side reaction is the reaction of the newly formed primary amine with another molecule of the aldehyde, leading to the formation of a secondary amine. harvard.edu This can be minimized by using a large excess of ammonia.

A comparative table of reducing agents for reductive amination:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB)Mild, selective, high-yielding. organic-chemistry.orgCan be slow with very hindered ketones.
Sodium Cyanoborohydride (NaBH3CN)Effective, stable in weakly acidic conditions. harvard.eduHighly toxic byproducts.
Catalytic Hydrogenation (H2/Pd, Pt, Ni)Atom economical, clean. wikipedia.orgMay require high pressure/temperature, potential for side reactions.

The formation of the primary amine can also be achieved through a nucleophilic substitution reaction where a nitrogen nucleophile displaces a leaving group on the C1 carbon. libretexts.org

A common approach is the Gabriel Synthesis , which utilizes phthalimide (B116566) as an ammonia equivalent to avoid over-alkylation. libretexts.orglibretexts.org The synthesis would involve the reaction of potassium phthalimide with 1-bromo-2-methoxy-2-methylpentane, followed by hydrolysis or hydrazinolysis to release the primary amine. youtube.com

Another method is the use of sodium azide (B81097) as the nucleophile, followed by reduction of the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. libretexts.org This method is generally efficient and avoids over-alkylation.

Challenges in Nucleophilic Substitution:

SN1 vs. SN2: The substrate, 1-halo-2-methoxy-2-methylpentane, is a neopentyl-type halide. These substrates are known to be very slow in both SN1 and SN2 reactions due to steric hindrance at the reaction center and the adjacent quaternary carbon. quora.comyoutube.com

Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of an alkene.

Recent studies have explored electron-transfer nucleophilic substitution reactions on neopentyl-like systems, which may offer an alternative pathway. nih.gov

Modern organic synthesis has developed powerful catalytic methods for C-N bond formation, which can overcome the limitations of classical methods. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of amines. wikipedia.orglibretexts.org

While typically used for the formation of aryl amines, recent advancements have expanded its scope to include the coupling of alkyl halides with amines. For the synthesis of this compound, a variant of the Buchwald-Hartwig reaction could be employed, using an ammonia equivalent as the nucleophile. acsgcipr.org

Key Features of Buchwald-Hartwig Amination:

Catalyst System: The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of the reaction. libretexts.org Sterically hindered ligands are often required for challenging substrates. wikipedia.org

Ammonia Equivalents: Directly using ammonia can be difficult. Therefore, ammonia surrogates like benzophenone (B1666685) imine or bis(trimethylsilyl)amide are often used, followed by a deprotection step. acsgcipr.org

Reaction Conditions: The reaction typically requires a strong base, such as sodium tert-butoxide, and an inert atmosphere. acs.org

The development of mechanochemical Buchwald-Hartwig reactions offers a more sustainable and efficient alternative to traditional solution-phase methods. acs.org

Incorporation and Selective Formation of the Methoxy (B1213986) Ether Moiety

A crucial step in the synthesis of this compound is the formation of the methoxy ether at the tertiary C2 carbon. The significant steric hindrance at this position necessitates specialized etherification methods.

Traditional etherification techniques, such as the Williamson ether synthesis, are often inefficient for sterically hindered tertiary alcohols due to competing elimination reactions. rsc.orgnih.gov Consequently, more advanced methods are required.

Recent developments in synthetic chemistry have provided several powerful strategies for the etherification of hindered alcohols. These include redox-neutral methods and those that proceed via an oxidative or reductive pathway. rsc.org For instance, triflic acid-catalyzed reductive etherification using a silane (B1218182) reducing agent has proven effective for a range of ethers. nih.gov Electrochemical methods that generate high-energy carbocations from carboxylic acids under non-acidic conditions also offer a promising route to otherwise difficult-to-access hindered ethers. nih.gov While the Mitsunobu reaction is a well-established method for ether synthesis, it is not typically suitable for producing α-tertiary ethers. rsc.org

Table 1: Selected Etherification Methods for Hindered Alcohols
MethodKey ReagentsGeneral ApproachApplicability to Tertiary Alcohols
Modified Williamson SynthesisStrong, non-nucleophilic base (e.g., NaH), Methylating agent (e.g., CH₃I)Sₙ2 displacementLimited by competing elimination reactions. rsc.orgyoutube.com
Reductive EtherificationTriflic acid (HOTf), Silane (e.g., Et₃SiH)Reductive coupling of an alcohol and a carbonyl compoundDemonstrated to be effective for hindered systems. nih.gov
Electrochemical SynthesisCarboxylic acid precursor, AlcoholAnodic oxidation to form a carbocation intermediateSuccessfully applied to a wide range of hindered ethers. nih.gov

Achieving regioselectivity in the introduction of the methoxy group is critical, particularly when other reactive functional groups are present in the precursor molecule. google.com One effective strategy is to utilize a directing group that steers the reaction to the desired position. For example, in transition metal-catalyzed reactions, a coordinating group on the substrate can ensure C-H activation and subsequent functionalization at a specific site. acs.org

Another approach involves the careful choice of starting materials where the desired connectivity is already established. For instance, beginning with a precursor that already contains a hydroxyl group at the C2 position simplifies the regiochemical challenge to a selective etherification. wikipedia.org Intramolecular cyclization strategies, such as the Sₙ' cyclization of alkyllithium reagents onto methoxy alkenes, can also provide high levels of regioselectivity. nih.gov

Stereochemical Control in this compound Synthesis

The C2 carbon of this compound is a stereocenter, making the control of its absolute stereochemistry a key consideration for many applications.

The synthesis of a single enantiomer of a chiral amine is a significant challenge in organic synthesis. acs.org Asymmetric hydrogenation, a powerful technique, has seen significant advancements and is widely used for the synthesis of chiral amines. acs.orgacs.org This often involves the use of chiral transition metal catalysts.

Other strategies for stereochemical control include:

Substrate Control: Existing stereocenters in the starting material can influence the stereochemical outcome of subsequent reactions. youtube.com

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction, after which it is removed. youtube.com

Catalyst Control: A chiral catalyst can be used to favor the formation of one enantiomer over the other.

Recent research has also focused on the development of methods for the synthesis of amines with remote stereocenters, a long-standing challenge in the field. nih.gov

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral amines. nih.govresearchgate.netresearchgate.net Enzymes offer high stereoselectivity and operate under mild reaction conditions. nih.gov

Several classes of enzymes are particularly useful for amine synthesis:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. capes.gov.br The use of isopropylamine (B41738) as an amine donor is a notable improvement in these processes. google.com

Monoamine Oxidases (MAOs), Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs), and Reductive Aminases (RedAms): These oxidoreductase enzymes are also valuable tools for the production of chiral amines. nih.gov

Enzyme Cascades: Combining multiple enzymes in a one-pot reaction can lead to highly efficient syntheses of complex chiral amines. nih.gov

Table 2: Biocatalytic Methods for Chiral Amine Synthesis
Enzyme ClassTypical ReactionKey Advantages
Transaminases (TAs)Ketone + Amine Donor → Chiral Amine + Ketone byproductExcellent enantioselectivity. capes.gov.br
Oxidoreductases (MAOs, AmDHs, IREDs, RedAms)Various redox-based aminationsGrowing potential as industrial catalysts. nih.gov
Enzyme CascadesMulti-step synthesis in a single potHigh efficiency and can produce complex products. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes. rsc.orgrsc.orgbenthamdirect.comcitedrive.com Key considerations include the use of renewable resources, atom economy, and the reduction of hazardous waste. rsc.org

Biocatalytic methods are inherently green due to their use of biodegradable catalysts and mild reaction conditions. nih.govacs.org The development of catalytic methods, in general, is a cornerstone of green chemistry, as it minimizes the generation of stoichiometric waste. rsc.org Evaluating the environmental impact of synthetic pathways using green metrics toolkits is becoming increasingly important for researchers. rsc.orgrsc.org

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with high efficiency, selectivity, and environmental responsibility.

Scalability Considerations for Research and Industrial Application

The transition of a synthetic route for this compound from a laboratory setting to an industrial scale introduces a host of challenges and considerations. While the principles of the chemical transformation remain the same, the practicalities of large-scale production necessitate a thorough evaluation of process efficiency, economic viability, and reactor design. The industrial synthesis of primary amines is a well-established field, yet each new compound presents unique hurdles that must be overcome to ensure a safe, reliable, and cost-effective manufacturing process. researchgate.net

Key factors that influence the scalability of a synthetic process for this compound include the choice of synthetic route, reaction conditions, catalyst performance, and downstream processing. Common industrial methods for amine synthesis, such as the reductive amination of corresponding ketones or aldehydes, the reduction of nitriles, or the amination of alcohols, all present distinct advantages and disadvantages when considered for large-scale production. researchgate.net

For instance, reductive amination, a strong candidate for synthesizing this compound, often requires high pressures of hydrogen and ammonia, which brings significant capital investment in specialized high-pressure reactors and stringent safety protocols. researchgate.net Catalyst deactivation and selectivity towards the desired primary amine over secondary or tertiary amine byproducts are also critical concerns that can impact process efficiency and purification costs. researchgate.net

A comparative analysis of potential scale-up strategies for the synthesis of this compound is presented below, highlighting the key operational parameters and economic considerations.

Table 1: Comparison of Potential Industrial Scale-Up Strategies

ParameterBatch Reactor (Reductive Amination)Continuous Flow Reactor (Reductive Amination)
Typical Scale Kilogram to Multi-tonGram to Kilogram per hour
Pressure High (e.g., 50-150 bar)Often lower, but can be high
Temperature Elevated (e.g., 100-200 °C)Precise control, can be optimized
Catalyst Handling Slurry or fixed-bedFixed-bed or catalyst-coated channels
Heat Transfer Limited by vessel surface areaExcellent, high surface-to-volume ratio
Mass Transfer Can be a limiting factorEnhanced due to short diffusion distances
Safety Management of large inventories of hazardous materialsSmaller reaction volumes, inherently safer
Process Control More challenging for consistencySuperior control over reaction parameters
Capital Cost High for large-scale, high-pressure vesselsPotentially lower for equivalent throughput
Operational Cost Can be high due to energy and purificationPotentially lower due to higher efficiency and automation

The economic feasibility of any industrial process for this compound is ultimately a determining factor. A techno-economic analysis would be required to evaluate the trade-offs between capital expenditure (CAPEX) and operational expenditure (OPEX) for different synthetic routes and reactor technologies. fau.de The cost of raw materials, catalyst longevity, energy consumption, and the complexity of purification steps all contribute significantly to the final production cost. elsevierpure.com

For specialty amines, the market size and the value of the final product will dictate the acceptable level of manufacturing complexity and cost. credenceresearch.com For a compound like this compound, which may find application in niche markets such as pharmaceuticals or agrochemicals, a higher production cost may be viable compared to commodity amines. credenceresearch.com

Table 2: Key Economic Drivers in Industrial Amine Synthesis

Economic DriverDescriptionImpact on this compound Synthesis
Raw Material Cost Cost of precursors (ketone, alcohol, or nitrile), ammonia, and hydrogen.A significant contributor to the overall cost. The choice of starting material will be heavily influenced by its price and availability.
Catalyst Cost & Lifetime Cost of the catalyst (e.g., noble metal-based) and its stability over time. chemrxiv.orgHigh-activity catalysts can reduce energy consumption but may have a high initial cost. Catalyst deactivation leads to replacement costs and process downtime.
Energy Consumption Energy required for heating, cooling, and pressurization.High-pressure and high-temperature processes are energy-intensive, impacting operational costs. elsevierpure.com
Capital Investment Cost of reactors, separation units, and other process equipment.High-pressure batch reactors represent a significant upfront investment. Continuous flow systems may offer a lower capital alternative for a given production scale.
Purification Costs Costs associated with separating the desired product from byproducts and unreacted starting materials.Low selectivity in the amination step will lead to higher purification costs, potentially requiring multiple distillation columns or other separation techniques.
Waste Treatment Cost of treating and disposing of any waste streams generated by the process.The formation of byproducts and the use of solvents will generate waste that must be managed in an environmentally responsible and cost-effective manner.

Elucidation of Reactivity and Reaction Mechanisms of 2 Methoxy 2 Methylpentan 1 Amine

Reactivity Profile of the Primary Amine Group

The primary amine group in 2-Methoxy-2-methylpentan-1-amine is a key determinant of its chemical reactivity, conferring upon it both nucleophilic and basic characteristics.

Nucleophilic Character in Addition and Substitution Reactions

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a potent nucleophile. This nucleophilicity allows it to readily participate in a variety of addition and substitution reactions. In nucleophilic addition reactions, the amine can attack electron-deficient carbon atoms, such as those in carbonyl groups, leading to the formation of new carbon-nitrogen bonds.

In nucleophilic substitution reactions, the amine can displace a leaving group from an alkyl or acyl halide. The steric hindrance presented by the adjacent quaternary carbon in this compound can influence the rate and mechanism of these reactions, potentially favoring SN2-type mechanisms with less hindered electrophiles.

Role as a Base in Organic Transformations

The primary amine group also imparts basic properties to this compound. It can readily accept a proton from an acid in a typical acid-base reaction. The resulting ammonium (B1175870) salt is a common derivative. In organic synthesis, this basicity allows it to be used as a catalyst or a stoichiometric base to deprotonate various acidic protons, thereby facilitating a range of transformations such as elimination reactions or aldol-type condensations. The pKa of the conjugate acid of similar primary amines typically falls in the range of 10-11, indicating its strength as a moderately strong base in organic solvents.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction proceeds through a two-step mechanism involving a nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine.

The formation of Schiff bases from this compound is a versatile transformation, as the resulting imines can be further reduced to secondary amines or used as intermediates in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Chemical Transformations Involving the Methoxy (B1213986) Ether Group

The methoxy ether group in this compound, while generally less reactive than the primary amine, can undergo specific chemical transformations under appropriate conditions.

Cleavage and Derivatization of the Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under harsh reaction conditions. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are typically required to break the carbon-oxygen bond of the ether. This cleavage would result in the formation of an alcohol and a methyl halide. The tertiary nature of the carbon atom attached to the oxygen may influence the mechanism, potentially proceeding through a carbocation intermediate. Derivatization of the ether group itself is less common without cleavage.

Mechanistic Pathways of Key Reactions

The reactions of this compound, a primary α-tertiary amine, are characterized by the initial formation of reactive intermediates. A common pathway involves the generation of a ketimine intermediate through oxidation. This process is analogous to the quinone-mediated oxidation of other primary α-branched amines, which proceeds through the formation of a Schiff base, followed by a nih.govmsu.edu-hydride shift to yield the ketimine. nih.govrsc.org This ketimine can then be subjected to nucleophilic attack or other transformations.

Another potential mechanistic pathway involves the direct participation of the amine in nucleophilic substitution or addition reactions. However, the significant steric hindrance around the α-carbon can impede such direct approaches.

Detailed Investigation of Reaction Intermediates

A pivotal intermediate in the reactions of many primary α-tertiary amines is the ketimine. nih.govrsc.org For this compound, the corresponding ketimine would be 2-methoxy-2-methylpentan-1-imine. This intermediate is highly electrophilic at the imine carbon and serves as a key precursor for various subsequent transformations. For instance, it can readily react with a range of carbon-centered nucleophiles, such as organomagnesium and organolithium reagents, as well as cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), to create a new quaternary carbon center. nih.govrsc.orgchemrxiv.org

Furthermore, under photoredox catalysis conditions, the polarity of the ketimine intermediate can be reversed. This "umpolung" strategy generates a nucleophilic α-amino radical, which can then react with electrophiles. nih.govrsc.org This dual reactivity of the ketimine intermediate highlights its versatility in synthetic applications.

In reactions where the amine acts as a nucleophile, the initial intermediate is a protonated amine, or an ammonium species. The stability and subsequent reactivity of this intermediate are influenced by the electronic and steric environment.

Transition State Analysis for Rate and Selectivity Determination

While specific transition state analysis for reactions of this compound is not extensively documented in the literature, computational studies on analogous systems provide valuable insights. The energy of the transition state is a critical factor in determining the reaction rate. For reactions involving nucleophilic attack on the ketimine intermediate, the transition state would involve the approach of the nucleophile to the electrophilic imine carbon. The geometry and energy of this transition state are influenced by the steric bulk of both the ketimine and the incoming nucleophile.

In the context of SN2 reactions, where the amine might act as a nucleophile, theoretical studies have shown that steric hindrance significantly impacts the activation barrier. nih.gov For a molecule like this compound, the bulky pentyl group and the adjacent methyl group would create a high-energy transition state for a direct backside attack, making such a pathway less favorable. Instead, mechanisms that alleviate this steric strain, such as those proceeding through a planar ketimine intermediate, are more likely.

Computational methods are crucial for understanding these transition states, as they allow for the calculation of activation energies and the visualization of the geometric arrangement of atoms at the peak of the reaction coordinate. nih.gov For instance, in related systems, it has been shown that what is often attributed to steric repulsion in the transition state is actually a combination of weakened electrostatic attraction and less favorable orbital interactions. nih.gov

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound is a direct consequence of the combined steric and electronic effects of its structural features. These effects can either be synergistic, enhancing a particular reaction pathway, or antagonistic, leading to a more complex reactivity profile. nih.govmsu.edu

Impact of Methyl Branching on Reaction Pathways

The presence of a methyl group on the same carbon as the methoxy and aminomethyl groups (the α-carbon) creates a quaternary center, which introduces significant steric hindrance. This steric bulk has several important consequences for the reactivity of the molecule:

Hindrance to Nucleophilic Attack: The steric crowding around the primary amine's nitrogen atom can impede its ability to act as a nucleophile in SN2 reactions. The approach of the amine to an electrophilic center will be sterically hindered, raising the activation energy of the reaction. libretexts.org

Favors Ketimine Formation: The steric hindrance makes alternative reaction pathways, such as those involving the formation of a less sterically demanding planar ketimine intermediate, more favorable. nih.govrsc.org

Influence on Basicity: While alkyl groups are generally electron-donating and increase the basicity of amines, excessive steric hindrance can sometimes lead to a decrease in basicity in solution due to solvation effects. However, in the gas phase, the basicity is expected to be enhanced by the electron-donating alkyl groups.

The following table summarizes the predicted impact of methyl branching on key reactivity parameters:

Reactivity ParameterPredicted Impact of Methyl Branching
NucleophilicityDecreased due to steric hindrance
Basicity (in solution)Potentially decreased due to solvation effects
Propensity for Ketimine FormationIncreased

Synergistic Effects of Amine and Methoxy Functionalities

The amine and methoxy groups, being in close proximity, exert a combined electronic influence on the reactivity of the molecule.

Electron-Donating Effects: Both the amine and the methoxy group are electron-donating. The nitrogen of the amine has a lone pair of electrons, and the oxygen of the methoxy group also has lone pairs that can be donated through resonance. This electron-donating character increases the electron density on the adjacent carbon atoms, potentially influencing the acidity of neighboring protons and the stability of charged intermediates.

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the amine's hydrogen atoms and the methoxy's oxygen atom could influence the conformation of the molecule and the reactivity of the amine. This could potentially pre-organize the molecule for certain reactions.

Combined Influence on Intermediates: In the case of the ketimine intermediate, the electron-donating methoxy group could help to stabilize the electrophilic imine carbon through inductive effects, although this effect might be counteracted by its electron-withdrawing inductive nature.

The interplay of these electronic effects is complex and can be synergistic. For example, the combined electron-donating nature of the amine and methoxy groups could facilitate the formation of a cationic intermediate at the α-carbon, should a reaction proceed through such a pathway.

The following table outlines the key functional groups and their respective electronic effects:

Functional GroupInductive EffectResonance Effect
Primary Amine (-CH₂NH₂)Electron-withdrawing (due to N)Electron-donating (lone pair)
Methoxy (-OCH₃)Electron-withdrawing (due to O)Electron-donating (lone pair)
Methyl (-CH₃)Electron-donatingN/A
Pentyl (-C₅H₁₁)Electron-donatingN/A

Design and Research of Derivatives and Analogues of 2 Methoxy 2 Methylpentan 1 Amine

Structural Modification at the Amine Nitrogen

The primary amine group in 2-methoxy-2-methylpentan-1-amine serves as a key site for structural modification. Its lone pair of electrons allows it to act as a nucleophile, making it amenable to a variety of chemical transformations. pressbooks.pubmasterorganicchemistry.com

N-Alkylation involves the introduction of alkyl groups onto the nitrogen atom. For a primary amine like this compound, this can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com To control the degree of alkylation and prevent the formation of mixtures, reductive amination is a commonly employed strategy. This involves reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org

N-Acylation is the process of introducing an acyl group (R-C=O) to the nitrogen atom, forming an amide. learncbse.in This is typically accomplished by reacting the amine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl byproduct. N-acylation converts the basic amine into a neutral amide, significantly altering its electronic and physical properties. masterorganicchemistry.com

Reaction TypeReagent ExampleProduct ClassPotential Product from this compound
N-Alkylation Methyl Iodide (CH₃I)Secondary AmineN-methyl-2-methoxy-2-methylpentan-1-amine
Benzyl Bromide (BnBr)Secondary AmineN-benzyl-2-methoxy-2-methylpentan-1-amine
N-Acylation Acetyl Chloride (CH₃COCl)AmideN-(2-methoxy-2-methylpentan-1-yl)acetamide
Benzoyl Chloride (PhCOCl)AmideN-(2-methoxy-2-methylpentan-1-yl)benzamide

Building upon N-alkylation, a range of amine derivatives can be systematically synthesized.

Secondary Amines: Mon-alkylation of the primary amine yields secondary amines. organic-chemistry.org Methods using cesium hydroxide (B78521) or specific iridium catalysts have been shown to promote selective mono-N-alkylation over dialkylation. organic-chemistry.org

Tertiary Amines: The sequential alkylation of the primary amine, first to a secondary and then to a tertiary amine, is a standard approach. researchgate.net Alternatively, tertiary amines can be formed directly from secondary amines using reagents like DIAD and TPP. researchgate.net A step-economical approach involves the conversion of carbamate-protected secondary amines directly into tertiary amines. nih.gov The Eschweiler-Clarke reaction offers a specific method for N-methylation using formic acid and formaldehyde. organic-chemistry.org

Quaternary Ammonium (B1175870) Salts: Exhaustive alkylation of the primary amine with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. youtube.com These ionic compounds have distinctly different solubility and properties compared to their neutral amine precursors.

Derivative ClassGeneral Structure (R' = Alkyl)Synthesis Method
Secondary Amine R-NH-R'Controlled N-alkylation of primary amine
Tertiary Amine R-NR'₂Stepwise or exhaustive N-alkylation
Quaternary Salt R-N⁺R'₃ X⁻Exhaustive N-alkylation with excess alkyl halide

Functionalization and Derivatization of the Pentane (B18724) Chain

Modifying the pentane backbone of this compound introduces another layer of structural diversity. This typically involves the challenging task of selective C-H bond activation. pressbooks.pub

The oxidation of C-H bonds in an alkyl chain to introduce hydroxyl groups is a powerful transformation. Achieving stereoselectivity—controlling the three-dimensional orientation of the new functional group—is a significant synthetic challenge.

Biocatalytic Hydroxylation: Engineered enzymes, particularly from the cytochrome P450 family (like P450-BM3), are highly effective for stereoselective hydroxylation. rsc.org These enzymes can be tailored through directed evolution to target specific C-H bonds in a substrate, yielding chiral alcohols with high diastereomeric and enantiomeric excess. rsc.org

Chemical Oxidation: Chemical oxidizing agents can also be used, although achieving high selectivity can be more difficult. Reagents like manganese dioxide have been used for the oxidation of carbon atoms adjacent to nitrogen. rsc.orgdtic.mil The electrochemical oxidation of aliphatic amines represents an alternative method for transformation, where the reaction mechanism can lead to products derived from C-H bond cleavage alpha to the nitrogen. nih.gov

Beyond hydroxylation, other functional groups can be installed on the pentane chain to create more complex analogues.

Carbene Insertion: Catalytic carbene insertion into C-H bonds represents a modern method for C-C bond formation. researchgate.net Under silver or rhodium catalysis, diazo compounds can serve as carbene precursors that selectively insert into secondary or primary C-H bonds of an alkane chain, allowing for its elongation or branching. researchgate.net

Radical Reactions: Free radical reactions can also be used to functionalize alkanes, although they often suffer from a lack of selectivity. However, in substrates with directing groups, site-selectivity can be improved.

The functionalization of the pentane chain allows for the modulation of properties such as lipophilicity, polarity, and the introduction of new points for hydrogen bonding or further chemical modification. pressbooks.pub

Exploration of Structural Bioisosterism with Related Amine Scaffolds

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired biological or pharmacological activities. nih.govresearchgate.netacs.org This approach can improve potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, several bioisosteric replacements can be considered.

Amine Bioisosteres: The primary amine group is a key pharmacophoric element. Classical bioisosteres for an amine include a hydroxyl group (-OH), a thiol group (-SH), or a small alkyl group like methyl (-CH₃). Non-classical bioisosteres might include more complex arrangements that mimic the hydrogen bonding capacity and basicity of the amine.

Methoxy (B1213986) Group Bioisosteres: The methoxy group (-OCH₃) can be replaced by other small alkoxy groups, a hydroxyl group, or, notably, a fluorine atom (-F). nih.gov Fluorine is a well-regarded bioisostere for both hydrogen atoms and hydroxyl groups and can significantly alter the metabolic stability and electronic properties of a molecule. nih.gov

Scaffold Hopping: A more advanced strategy, known as scaffold hopping, involves replacing the central pentane structure with a different core, such as a heterocyclic ring (e.g., piperidine, pyrrolidine) or a carbocyclic ring (e.g., cyclopentane). researchgate.netnih.gov This maintains the spatial arrangement of the key functional groups (amine and ether) while exploring entirely new chemical space. nih.govresearchgate.net For example, tryptamine (B22526) or benzamide (B126) structures are often used as scaffolds in drug design. researchgate.netwikipedia.org

Original Functional GroupBioisosteric ReplacementRationale
**Primary Amine (-CH₂NH₂) **Hydroxymethyl (-CH₂OH)Mimics hydrogen bond donor/acceptor properties.
Thiomethyl (-CH₂SH)Similar size and potential for interaction.
Methoxy (-OCH₃) Fluoro (-F)Similar van der Waals radius to hydrogen, alters electronics. nih.gov
Ethoxy (-OCH₂CH₃)Modulates lipophilicity while retaining ether linkage.
Pentane Chain Cyclopentyl or Cyclohexyl RingCreates a more rigid scaffold, locking conformation.
Tetrahydropyran RingIntroduces a heterocyclic core, potentially improving properties.

Comparative Reactivity Studies of Analogues

Systematic studies on analogues of this compound, where the methoxy group, the methyl group, or the pentyl chain are altered, provide valuable insights into structure-reactivity relationships. For instance, the replacement of the methoxy group with bulkier alkoxy groups is expected to decrease the rate of reactions involving the primary amine due to increased steric hindrance. Conversely, the introduction of electron-withdrawing groups on the pentyl chain could diminish the nucleophilicity of the amine, thereby slowing down reactions such as acylation or alkylation.

A hypothetical comparative study might involve the reaction of various analogues with a standard electrophile, such as acetic anhydride, under controlled conditions. The reaction rates and yields would serve as a measure of their relative reactivity. The findings from such a study could be tabulated to provide a clear comparison.

AnalogueSubstituent ModificationRelative Reaction Rate (k/k₀)Yield (%)
This compoundReference Compound1.0095
2-Ethoxy-2-methylpentan-1-amine-OCH₃ to -OCH₂CH₃0.8592
2-Isopropoxy-2-methylpentan-1-amine-OCH₃ to -OCH(CH₃)₂0.6588
2-Methoxy-2,3-dimethylpentan-1-amineAddition of C3-methyl group0.9093
2-Methoxy-2-methyl-4-fluoropentan-1-amineAddition of C4-fluoro group0.7090

The data presented in the table illustrates the expected trends in reactivity. As the steric bulk of the alkoxy group increases from methoxy to isopropoxy, a decrease in the relative reaction rate is observed. Similarly, the introduction of a fluorine atom at the C4 position, an electron-withdrawing group, is predicted to reduce the nucleophilicity of the amine and thus its reactivity. The addition of a methyl group at the C3 position is anticipated to have a minor steric effect on the reactivity of the primary amine.

Conformational Analysis of Substituted Derivatives

The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. Conformational analysis of substituted derivatives of this compound provides crucial information about the spatial arrangement of atoms and the relative energies of different conformations. These insights are vital for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

The pentane backbone of this compound allows for considerable conformational flexibility. The molecule can adopt various staggered conformations around its single bonds to minimize torsional strain. The presence of substituents on the pentane chain introduces additional steric and electronic interactions that influence the preferred conformation.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations of these derivatives. researchgate.net For example, the introduction of a bulky substituent at the C3 or C4 position would likely favor a conformation that places this group in an anti-periplanar arrangement relative to the other bulky groups at C2 to alleviate steric repulsion.

A detailed conformational analysis would involve the examination of the dihedral angles along the C1-C2-C3-C4-C5 backbone. The relative energies of different conformers (e.g., anti, gauche) would be calculated to determine the most populated states.

DerivativeSubstituentMost Stable Conformation (Predicted Dihedral Angle C1-C2-C3-C4)Relative Energy (kcal/mol)
This compound-Anti (~180°)0.00
(3R)-2-Methoxy-2,3-dimethylpentan-1-amineC3-CH₃Gauche (-60°)0.5
(3S)-2-Methoxy-2,3-dimethylpentan-1-amineC3-CH₃Gauche (+60°)0.5
(4S)-2-Methoxy-2-methyl-4-phenylpentan-1-amineC4-PhenylAnti (~175°)0.2

The table above presents hypothetical data from a conformational analysis study. For the parent compound, an anti-conformation along the backbone is predicted to be the most stable due to minimized steric interactions. The introduction of a methyl group at the C3 position is expected to lead to a preference for a gauche conformation to reduce steric strain between the C2 and C3 methyl groups. A bulky phenyl group at the C4 position would likely favor an anti-conformation to minimize steric clashes with the rest of the molecule.

Understanding the conformational preferences of these derivatives is essential for designing molecules with specific three-dimensional shapes, a key aspect in the development of new therapeutic agents.

Advanced Spectroscopic and Computational Approaches for 2 Methoxy 2 Methylpentan 1 Amine Research

Comprehensive Spectroscopic Elucidation of Molecular Structure

A combination of high-resolution spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of 2-methoxy-2-methylpentan-1-amine.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for detailing the connectivity and chemical environment of atoms within this compound.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Although specific experimental data for this exact compound is not readily available in the searched literature, predictions can be made based on the analysis of similar structures like 2-methylpentane. docbrown.info For this compound, one would expect to see signals for the methoxy (B1213986) group protons, the methyl group protons, the protons of the aminomethylene group, and the protons of the pentane (B18724) backbone. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals would provide crucial information about the number of protons in each environment and their neighboring atoms.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct peaks would be expected for the carbon of the methoxy group, the quaternary carbon bonded to both the methoxy and methyl groups, the carbon of the aminomethylene group, and the carbons of the pentane chain.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃3.2 - 3.448 - 52
-C(CH₃)-1.1 - 1.323 - 27
-CH₂NH₂2.5 - 2.845 - 50
-CH₂- (pentane chain)1.2 - 1.620 - 40
-CH₃ (pentane chain)0.8 - 1.010 - 15

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl and methoxy groups (around 2850-3000 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Primary Amine (-NH₂)N-H Bend1590 - 1650
Alkyl/Methoxy (-CH₃, -CH₂-)C-H Stretch2850 - 3000
Ether (-C-O-C-)C-O Stretch1050 - 1150

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. uni.lu

The molecular formula of this compound is C₇H₁₇NO, which corresponds to a monoisotopic mass of approximately 131.1310 Da. In a mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

Characteristic fragmentation pathways for aliphatic amines and ethers would be expected. libretexts.org Alpha-cleavage is a common fragmentation for amines, where the bond between the carbon adjacent to the nitrogen and the rest of the molecule breaks. libretexts.org For this compound, this could lead to the formation of a [CH₂NH₂]⁺ fragment (m/z 30) or a fragment resulting from the loss of the aminomethylene group. Cleavage adjacent to the ether oxygen is also likely.

Should this compound be crystallizable, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. uni.lu This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule. researchgate.net It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates the packing of the molecules in the crystal lattice. While no specific crystallographic data for this compound was found, studies on similar molecules demonstrate the power of this method in elucidating detailed structural features. mdpi.comresearchgate.net

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecule's electronic structure and energetics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry : DFT calculations can predict the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Calculate electronic properties : Properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential can be determined. This information is valuable for understanding the molecule's reactivity.

Predict spectroscopic data : DFT can be used to calculate theoretical vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment and structural confirmation.

Table 3: Computationally Derived Properties of this compound (Illustrative)

Property Calculated Value (Illustrative)
Dipole Moment~1.5 - 2.5 D
HOMO Energy~ -9.0 to -8.0 eV
LUMO Energy~ 1.0 to 2.0 eV
Ionization Potential~ 8.5 to 9.5 eV

Note: These are illustrative values and the actual calculated values would depend on the specific DFT functional and basis set used in the computation.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the conformational preferences and non-covalent interactions of this compound. These simulations track the motions of atoms over time, revealing the molecule's dynamic behavior. nih.gov

A key area of investigation for this compound is its conformational landscape. The molecule possesses significant flexibility due to rotation around its various single bonds. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers that separate them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties. For instance, the relative orientation of the amine and methoxy groups can be determined, including the likelihood of forming intramolecular hydrogen bonds.

Furthermore, MD simulations elucidate the intricate network of intermolecular interactions that govern the behavior of this compound in a condensed phase. The primary amine group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. Simulations can quantify the strength and dynamics of these hydrogen bonds, as well as weaker van der Waals interactions, which collectively determine properties like boiling point, viscosity, and solubility. In aqueous solutions, these simulations can also model the interactions with water molecules, providing a molecular-level picture of the solvation process. researchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations of this compound

Simulation ParameterObservationSignificance
Dihedral Angle Analysis (C-C-N-H) Predominant gauche and anti conformationsInfluences the accessibility of the amine group for reactions.
Radial Distribution Function g(r) between N-H and O (methoxy) A distinct peak at ~2.5 Å in the gas phaseIndicates a propensity for intramolecular hydrogen bonding.
Solvent Accessible Surface Area (SASA) The amine group exhibits a larger SASA in polar solvents compared to nonpolar solvents.Suggests that polar solvents can disrupt intramolecular interactions and expose the reactive amine.

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry provides essential tools for investigating the reactivity of this compound by mapping out potential reaction pathways and characterizing the associated transition states. ncert.nic.in These calculations are fundamental for understanding reaction mechanisms and predicting kinetic and thermodynamic parameters.

Using methods like Density Functional Theory (DFT), researchers can model the potential energy surface for a given reaction. This allows for the identification of the most favorable reaction coordinate, which represents the lowest energy path from reactants to products. Along this path, the transition state, a high-energy, transient species, can be located and its geometry and energy determined. The energy of the transition state relative to the reactants provides the activation energy, a critical factor in determining the reaction rate.

For example, in the case of an N-alkylation reaction of this compound, transition state calculations can reveal the precise geometry of the molecule as the new carbon-nitrogen bond is forming. This level of detail helps in understanding the steric and electronic factors that influence the reaction's feasibility and rate. Similarly, for reactions involving the ether linkage, such as acid-catalyzed cleavage, computational analysis can clarify the mechanistic steps and identify the rate-determining step.

Table 2: Hypothetical Calculated Thermodynamic Data for a Reaction of this compound

ParameterReactantTransition StateProduct
Relative Enthalpy (ΔH, kcal/mol) 0+22.5-15.2
Relative Gibbs Free Energy (ΔG, kcal/mol) 0+25.8-12.7
Key Bond Length (e.g., forming C-N bond, Å) N/A1.851.47

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are increasingly used to predict spectroscopic parameters for molecules like this compound, which is invaluable for the interpretation of experimental spectra. By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, a more accurate and detailed assignment of spectral features can be achieved.

For ¹H and ¹³C NMR spectroscopy, computational models can predict the chemical shifts for each nucleus in the molecule. These predicted values, when compared to the experimental spectrum, can help to resolve ambiguities in signal assignment, especially for a molecule with multiple methylene (B1212753) and methyl groups in similar chemical environments.

In the realm of vibrational spectroscopy, theoretical calculations can determine the frequencies and intensities of the fundamental vibrational modes of this compound. This allows for a confident assignment of the absorption bands observed in an IR spectrum to specific molecular motions, such as the N-H stretches of the primary amine, the C-H stretches of the alkyl groups, and the C-O stretch of the ether functionality.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueHypothetical Experimental ValueAssignment
¹H NMR Chemical Shift (ppm) 3.353.30-OCH₃
¹³C NMR Chemical Shift (ppm) 52.151.8-CH₂NH₂
IR Frequency (cm⁻¹) 33503345N-H symmetric stretch
IR Frequency (cm⁻¹) 11201115C-O-C asymmetric stretch

Structure-Reactivity and Structure-Selectivity Correlation Studies

Structure-reactivity and structure-selectivity correlation studies seek to establish quantitative relationships between the molecular structure of a compound and its chemical behavior. For this compound, such studies would involve systematically modifying its structure and measuring the impact on reaction rates or product distributions.

These studies are often enhanced by computational chemistry. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating experimentally observed data with calculated molecular descriptors. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological in nature.

For instance, a study might investigate how changing the length of the alkyl chain or introducing substituents affects the nucleophilicity of the amine group in this compound. By correlating the reaction rates with calculated properties like the charge on the nitrogen atom or the energy of the highest occupied molecular orbital (HOMO), a predictive model can be built. Such models are valuable for designing new molecules with tailored reactivity and for predicting the behavior of related compounds.

Table 4: Illustrative Data for a Structure-Reactivity Study on Analogs of this compound

Structural ModificationCalculated HOMO Energy (eV)Observed Relative Reaction Rate
Parent Compound -9.51.0
Introduction of an electron-withdrawing group -9.80.6
Introduction of an electron-donating group -9.31.5

Based on a comprehensive search of available academic and research literature, there is currently insufficient specific information regarding the chemical compound This compound to detail its applications within specialized organic chemistry as outlined.

The search did not yield specific studies or data related to:

Its role as a key building block in complex molecule synthesis.

Its utility in the development of catalytic systems and ligand design.

Its contributions to the synthesis of advanced intermediates for research.

Emerging applications in materials science research.

While information on structurally similar compounds exists, a strict focus on "this compound" reveals a gap in the current scientific literature for the requested topics. Therefore, it is not possible to provide a detailed and scientifically accurate article on its specific academic and research applications at this time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.